N-[(3-Chlorothiophen-2-yl)methyl]-N-propylprop-2-enamide
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Overview
Description
N-[(3-Chlorothiophen-2-yl)methyl]-N-propylprop-2-enamide is an organic compound with the molecular formula C11H14ClNOS and a molecular weight of 243.75 g/mol. This compound features a thiophene ring substituted with a chlorine atom and an amide group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Chlorothiophen-2-yl)methyl]-N-propylprop-2-enamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Amide Formation: The chlorinated thiophene is reacted with propylamine and acryloyl chloride to form the final amide product under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Chlorothiophen-2-yl)methyl]-N-propylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Thiophene oxides.
Reduction: Propylamine derivatives.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
N-[(3-Chlorothiophen-2-yl)methyl]-N-propylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3-Chlorothiophen-2-yl)methyl]-N-propylprop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and microbial pathways.
Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to reduced inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chlorothiophen-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethanesulfonamide .
- Piperazine-containing drugs .
Uniqueness
N-[(3-Chlorothiophen-2-yl)methyl]-N-propylprop-2-enamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both a propyl and acryloyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(3-chlorothiophen-2-yl)methyl]-N-propylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-3-6-13(11(14)4-2)8-10-9(12)5-7-15-10/h4-5,7H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEIOZJSDQYDBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=C(C=CS1)Cl)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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